![molecular formula C13H12F3NO2 B12879785 (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol CAS No. 832730-22-0](/img/structure/B12879785.png)
(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with 2-aminoethanol in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding aldehyde or carboxylic acid, while reduction of the oxazole ring produces the corresponding amine .
Scientific Research Applications
Chemistry
In chemistry, (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The oxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-thiazol-4-yl)methanol
- (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-imidazol-4-yl)methanol
- (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-pyrazol-4-yl)methanol
Uniqueness
Compared to similar compounds, (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
832730-22-0 |
|---|---|
Molecular Formula |
C13H12F3NO2 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
[2-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)10-4-1-9(2-5-10)3-6-12-17-11(7-18)8-19-12/h1-2,4-5,8,18H,3,6-7H2 |
InChI Key |
PHHGIIBBVUBWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC(=CO2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


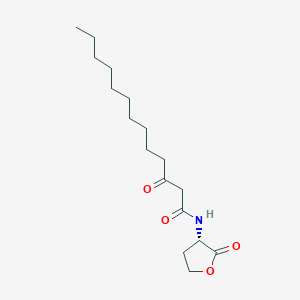
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
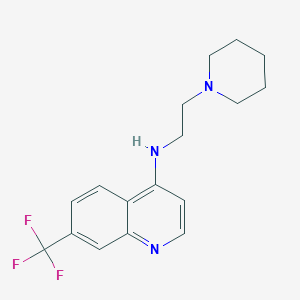
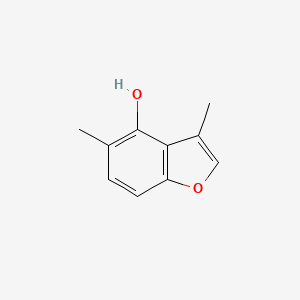
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)
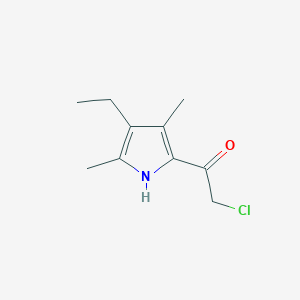
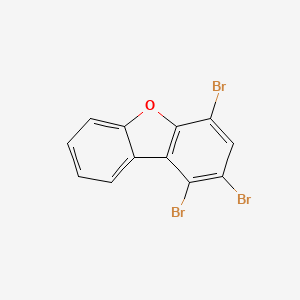
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
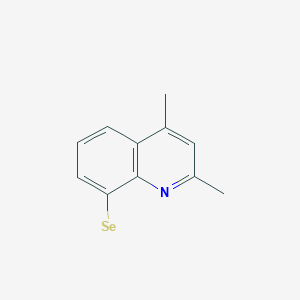
![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
